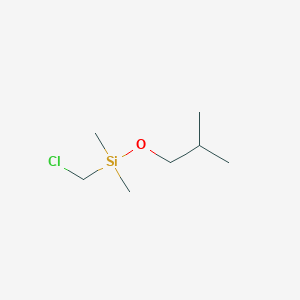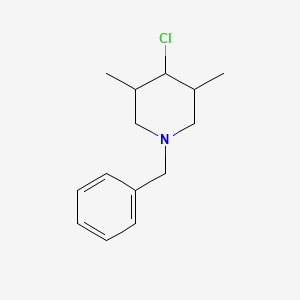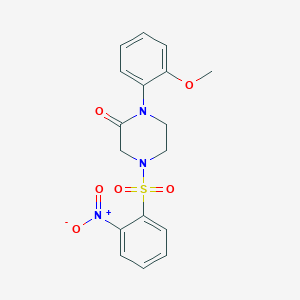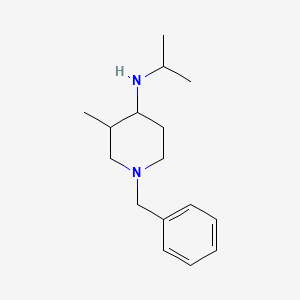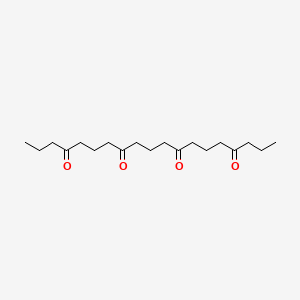
4,8,12,16-Nonadecanetetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,16-Nonadecanetetrone is an organic compound with the molecular formula C19H32O4 It is a tetraketone, meaning it contains four ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16-Nonadecanetetrone typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a long-chain hydrocarbon, which is then subjected to oxidation reactions to introduce the ketone groups at the desired positions. The reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. Catalysts and automated control systems are employed to maintain the reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12,16-Nonadecanetetrone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
4,8,12,16-Nonadecanetetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,8,12,16-Nonadecanetetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone groups can form hydrogen bonds or covalent bonds with active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8,12,16-Tetramethylheptadecan-4-olide: Another long-chain compound with multiple functional groups.
4,8,12,16-Tetramethylheptadecan-4-one: A similar compound with ketone groups at different positions.
Uniqueness
4,8,12,16-Nonadecanetetrone is unique due to its specific arrangement of four ketone groups along a long hydrocarbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
55110-15-1 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
nonadecane-4,8,12,16-tetrone |
InChI |
InChI=1S/C19H32O4/c1-3-8-16(20)10-5-12-18(22)14-7-15-19(23)13-6-11-17(21)9-4-2/h3-15H2,1-2H3 |
Clé InChI |
DITKTDMBNVIIRC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
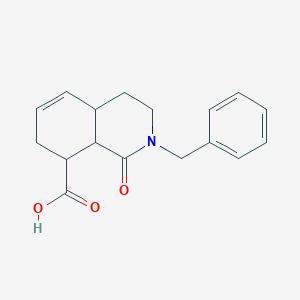
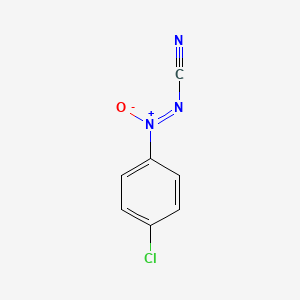

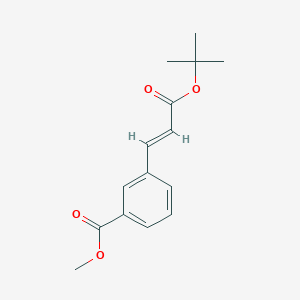

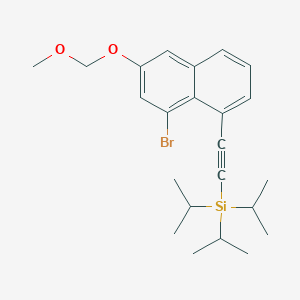
![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
